
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone is a complex organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered heterocyclic compound containing one nitrogen atom This compound is characterized by the presence of three phenyl groups attached to the pyrrole ring, making it a highly aromatic and stable molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone typically involves the condensation of benzaldehyde derivatives with pyrrole under acidic or basic conditions. One common method is the reaction of 2,5-diphenylpyrrole with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve efficiency. The choice of solvents and catalysts can vary depending on the specific requirements of the production process.
化学反応の分析
Types of Reactions: (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of benzophenone derivatives.
Reduction: Formation of diphenylmethanol derivatives.
Substitution: Formation of brominated phenyl derivatives.
科学的研究の応用
(2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone involves its interaction with various molecular targets and pathways. The compound’s aromatic structure allows it to intercalate with DNA, potentially inhibiting DNA replication and transcription. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
1-Phenyl-2,5-dimethylpyrrole: Another pyrrole derivative with similar structural features but different functional groups.
2,5-Diphenylpyrrole: Lacks the methanone group, resulting in different chemical properties and reactivity.
Uniqueness: (2,5-Diphenyl-1H-pyrrol-1-yl)(phenyl)methanone is unique due to the presence of three phenyl groups and a methanone group, which confer distinct chemical and biological properties
特性
CAS番号 |
78388-83-7 |
|---|---|
分子式 |
C23H17NO |
分子量 |
323.4 g/mol |
IUPAC名 |
(2,5-diphenylpyrrol-1-yl)-phenylmethanone |
InChI |
InChI=1S/C23H17NO/c25-23(20-14-8-3-9-15-20)24-21(18-10-4-1-5-11-18)16-17-22(24)19-12-6-2-7-13-19/h1-17H |
InChIキー |
MXQIDTWDYIDMEQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(N2C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



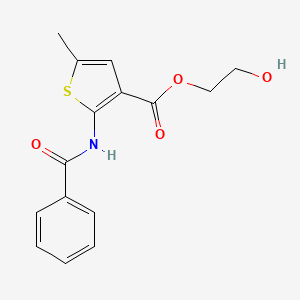
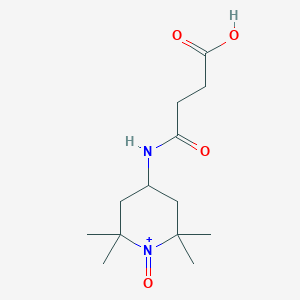
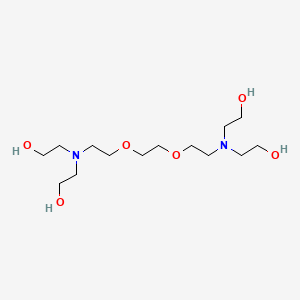
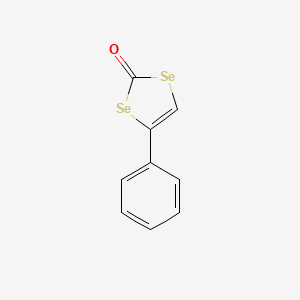
![6-{(Hydroxyamino)[2-hydroxy-4-(octan-2-yl)phenyl]methylidene}-3-(octan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B14430416.png)
![1,3,5-Trimethyl-2-{[(oxo-lambda~4~-sulfanylidene)(2,4,6-trimethylphenyl)methyl]sulfanyl}benzene](/img/structure/B14430420.png)
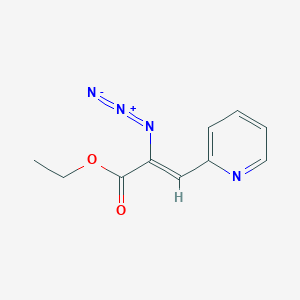

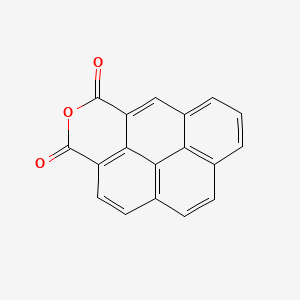
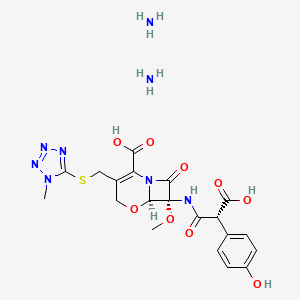

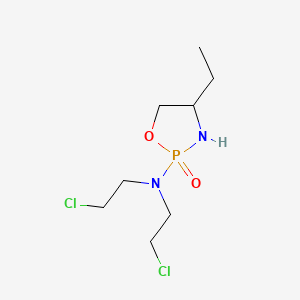
![2-Phenylpyrazino[2,3-b]quinoxaline](/img/structure/B14430456.png)
